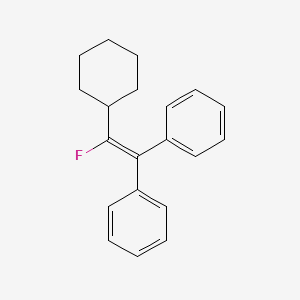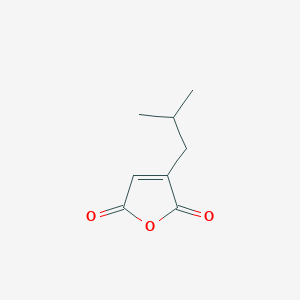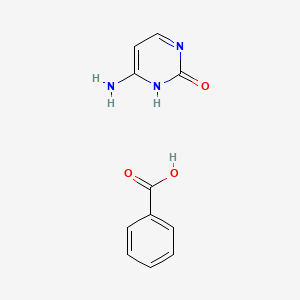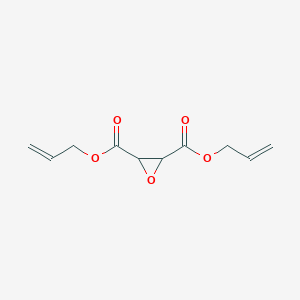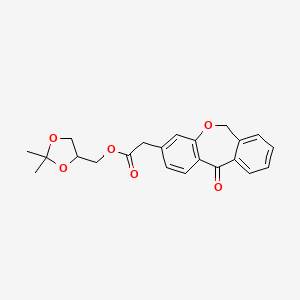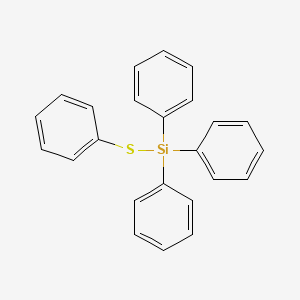
2-Nitroaniline;sulfuric acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Nitroaniline is an organic compound with the formula H₂NC₆H₄NO₂. It is a derivative of aniline, carrying a nitro functional group in position 2. This compound is primarily used as a precursor to o-phenylenediamine, which is a key component in the synthesis of various pharmaceuticals and dyes .
準備方法
2-Nitroaniline can be synthesized through several methods. One common method involves the reaction of 2-nitrochlorobenzene with ammonia: [ \text{ClC}_6\text{H}_4\text{NO}_2 + 2 \text{NH}_3 \rightarrow \text{H}_2\text{NC}_6\text{H}_4\text{NO}_2 + \text{NH}_4\text{Cl} ] Direct nitration of aniline is inefficient due to the production of anilinium. Instead, nitration of acetanilide is preferred, although it yields only traces of the 2-nitro isomer due to steric effects. Sulfonation is often used to block the 4 position, increasing the yield to 56% .
化学反応の分析
2-Nitroaniline undergoes various chemical reactions, including:
Reduction: It can be reduced to o-phenylenediamine using reducing agents like sodium borohydride or hydrazine hydrate.
Protonation: The compound can be protonated to form anilinium salts.
Diazotization: Diazotization of 2-nitroaniline yields diazonium derivatives, which are precursors to diazo dyes.
Acetylation: Acetylation of 2-nitroaniline forms 2-nitroacetanilide.
科学的研究の応用
2-Nitroaniline is used in various scientific research applications:
作用機序
The mechanism of action of 2-nitroaniline involves its reduction to o-phenylenediamine, which then participates in various biochemical pathways. The nitro group in 2-nitroaniline is reduced to an amino group, allowing it to interact with different molecular targets and pathways .
類似化合物との比較
2-Nitroaniline is similar to other nitroaniline isomers, such as 3-nitroaniline and 4-nitroaniline. its unique position of the nitro group at the 2-position makes it particularly useful as a precursor to o-phenylenediamine . Other similar compounds include nitrobenzene and nitrotoluene, which also contain nitro groups but differ in their chemical properties and applications .
特性
CAS番号 |
65177-62-0 |
|---|---|
分子式 |
C12H14N4O8S |
分子量 |
374.33 g/mol |
IUPAC名 |
2-nitroaniline;sulfuric acid |
InChI |
InChI=1S/2C6H6N2O2.H2O4S/c2*7-5-3-1-2-4-6(5)8(9)10;1-5(2,3)4/h2*1-4H,7H2;(H2,1,2,3,4) |
InChIキー |
LXJMEKACLTVBBU-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)N)[N+](=O)[O-].C1=CC=C(C(=C1)N)[N+](=O)[O-].OS(=O)(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


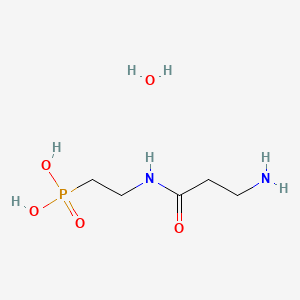
![5-Chlorothieno[2,3-c]pyridine-4-carbaldehyde](/img/structure/B14489033.png)

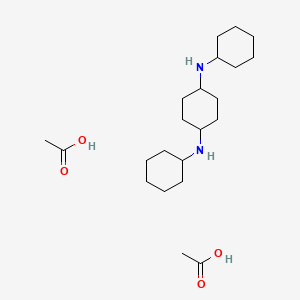
![1-[4-(Benzyloxy)-5-methoxy-2-nitrobenzoyl]-L-proline](/img/structure/B14489049.png)

